molecular formula C8H7Cl2N3S2 B13001472 Bis((2-chlorothiazol-5-yl)methyl)amine

Bis((2-chlorothiazol-5-yl)methyl)amine

Cat. No.: B13001472
M. Wt: 280.2 g/mol
InChI Key: DZSJRCAMHMQAOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-chlorothiazol-5-yl)methyl)amine typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with ammonia . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is often recrystallized from ethyl acetate to obtain pure crystals suitable for further analysis .

Industrial Production Methods: In industrial settings, the production of this compound involves a special precipitation process. This process includes separating off any ammonia present in the reaction mixture, followed by the addition of water and an inorganic acid (such as hydrochloric acid) to precipitate the desired product . This method allows for the efficient isolation of this compound or its salts.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Bis((2-chlorothiazol-5-yl)methyl)amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in van der Waals forces, which stabilize its crystal packing . This interaction is crucial for its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Bis((2-chlorothiazol-5-yl)methyl)amine is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form stable crystal structures through van der Waals forces sets it apart from similar compounds .

Properties

Molecular Formula

C8H7Cl2N3S2

Molecular Weight

280.2 g/mol

IUPAC Name

1-(2-chloro-1,3-thiazol-5-yl)-N-[(2-chloro-1,3-thiazol-5-yl)methyl]methanamine

InChI

InChI=1S/C8H7Cl2N3S2/c9-7-12-3-5(14-7)1-11-2-6-4-13-8(10)15-6/h3-4,11H,1-2H2

InChI Key

DZSJRCAMHMQAOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)CNCC2=CN=C(S2)Cl

Origin of Product

United States

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